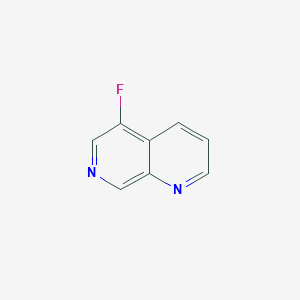
tert-Butyl 2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate is an organic compound that features a tert-butyl group, a bromomethyl group, and a 4-oxopyrrolidine-1-carboxylate moiety. This compound is of interest in synthetic organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 4-oxopyrrolidine-1-carboxylate with a bromomethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromomethylation reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromomethylation process.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the oxo group can yield hydroxyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido derivatives, amine derivatives, and thioether derivatives.
Oxidation Reactions: Products include oxo derivatives.
Reduction Reactions: Products include hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl 2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of heterocyclic compounds and as an intermediate in various organic synthesis pathways.
Biology
In biological research, this compound is used to study enzyme mechanisms and as a precursor for the synthesis of biologically active molecules. It can be incorporated into peptides and other biomolecules to investigate their structure and function.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It serves as a scaffold for the development of new therapeutic agents targeting various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate involves its reactivity with nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The oxo group can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl bromoacetate
- tert-Butyl 2-bromoacetate
- tert-Butyl 4-[(E)-2-bromoethyl]-4-oxobutanoate
Uniqueness
tert-Butyl 2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate is unique due to its combination of a bromomethyl group and a 4-oxopyrrolidine-1-carboxylate moiety. This unique structure imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance.
Eigenschaften
Molekularformel |
C10H16BrNO3 |
|---|---|
Molekulargewicht |
278.14 g/mol |
IUPAC-Name |
tert-butyl 2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
ITYPMDMWJBXQBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC1CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


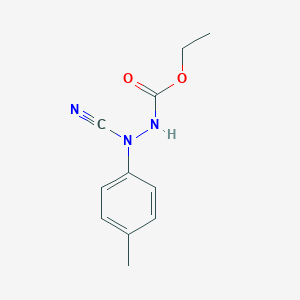
![N1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)benzene-1,2-diamine hydrochloride](/img/structure/B13058171.png)
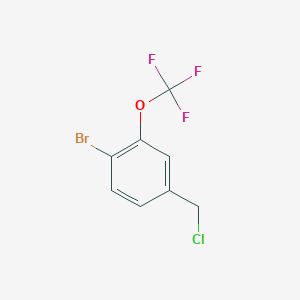
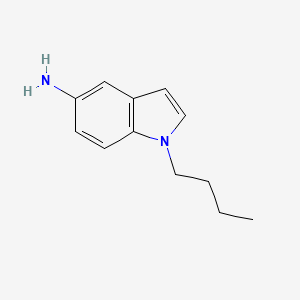
![tert-Butyl5-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13058183.png)
![ethylN-[(2E)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate](/img/structure/B13058186.png)

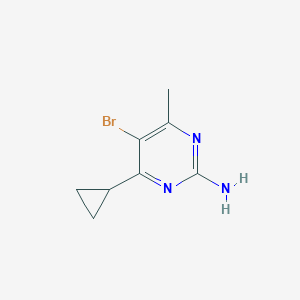
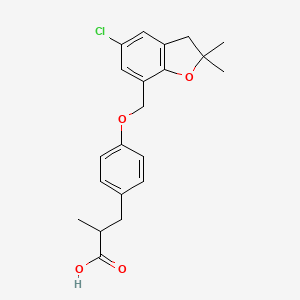
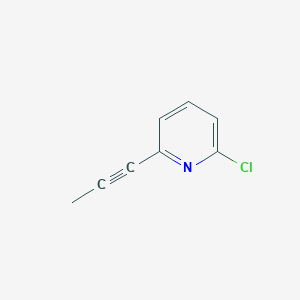
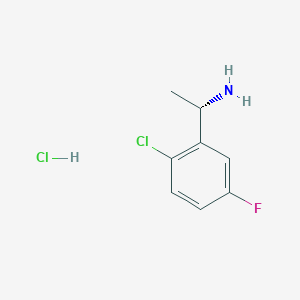
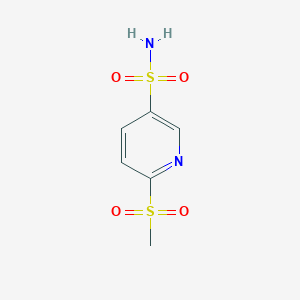
![[2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-methoxybenzoate](/img/structure/B13058251.png)
